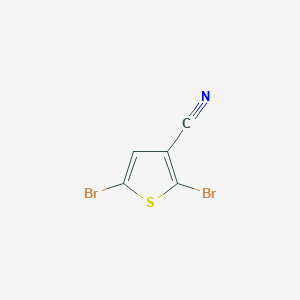

2,5-Dibromothiophene-3-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2NS/c6-4-1-3(2-8)5(7)9-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMVQVNVTYNDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590885 | |

| Record name | 2,5-Dibromothiophene-3-carbonitrilato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-01-3 | |

| Record name | 2,5-Dibromo-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18792-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromothiophene-3-carbonitrilato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromothiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dibromothiophene 3 Carbonitrile and Its Structural Analogs

Established Synthetic Pathways for 2,5-Dibromothiophene-3-carbonitrile

The synthesis of this compound typically involves a multi-step process that hinges on the strategic introduction of bromine atoms and the nitrile functional group onto the thiophene (B33073) core. The sequence of these steps can be adapted based on the availability of starting materials and desired reaction efficiencies.

Halogenation Protocols for Thiophene Precursors

The introduction of bromine atoms at the electron-rich 2 and 5 positions of the thiophene ring is a common and efficient reaction. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and yield.

One of the most widely used methods for the bromination of thiophenes is the use of N-Bromosuccinimide (NBS). smolecule.com This reagent is favored for its selectivity and milder reaction conditions compared to elemental bromine. For instance, the synthesis of related compounds like 2,5-dibromo-3-hexylthiophene (B54134) and 2,5-dibromo-3-(2-methoxyethoxy)methyl)thiophene is effectively achieved using NBS in a solvent such as dry dimethylformamide (DMF). rsc.org Similarly, the bromination of 3-bromothiophene (B43185) to 2,3-dibromothiophene (B118489) has been demonstrated using NBS in hexane (B92381) with a catalytic amount of perchloric acid, resulting in an 89% yield. chemicalbook.com

Direct bromination with elemental bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) is another established protocol. smolecule.comrsc.org This method can provide excellent yields; for example, the bromination of a 3-substituted thiophene with two equivalents of Br₂ in dichloromethane can produce the 2,5-dibrominated product in high yield. rsc.org

Table 1: Selected Halogenation Protocols for Thiophene Precursors

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene-3-acetic acid | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room temp, 24h, dark | 2,5-Dibromothiophene-3-acetic acid | 86% | smolecule.com |

| 3-Substituted Thiophene Ester | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Room temperature | (2,5-Dibromothiophen-3-yl)acetic acid ethyl ester | 93% | rsc.org |

| Thiophene | N-Bromosuccinimide (NBS) | Acetic acid / Chloroform | Reflux, 15 min | 2,5-Dibromothiophene (B18171) | 84% | guidechem.com |

| 3-Bromothiophene | N-Bromosuccinimide (NBS) / Perchloric acid | Hexane | Room temp, 24h | 2,3-Dibromothiophene | 89% | chemicalbook.com |

Introduction of the Nitrile Functional Group

The nitrile functional group (–C≡N) is a versatile synthetic handle that can be introduced onto an aromatic ring through several established methods. wikipedia.org In the context of this compound synthesis, the nitrile group can be incorporated either before or after the bromination step.

If starting with a pre-brominated thiophene, a common strategy involves the conversion of another functional group at the 3-position into a nitrile. For example, a 3-carboxamide group can be dehydrated to the corresponding nitrile using dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.org Another pathway is the Sandmeyer reaction, which involves the diazotization of a 3-aminothiophene derivative followed by treatment with a copper(I) cyanide salt.

Alternatively, one can begin with thiophene-3-carbonitrile and subsequently perform the dibromination at the 2 and 5 positions as described in the previous section. The nitrile group is generally stable under the conditions used for electrophilic bromination. fiveable.me

Optimization and High-Yield Strategies

Achieving high yields in the synthesis of this compound and its analogs requires careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, stoichiometry of reagents, and purification methods.

For halogenation steps, using N-bromosuccinimide in polar aprotic solvents like DMF has been shown to produce high yields, such as the 86% yield reported for the synthesis of 2,5-dibromothiophene-3-acetic acid. smolecule.com Control of temperature and exclusion of light can be critical to prevent side reactions. The reaction of a thiophene acetic acid ethyl ester with elemental bromine in dichloromethane resulted in a 93% yield of the dibrominated product. rsc.org The purification of the final product, often involving column chromatography, is essential to remove isomers and unreacted starting materials. smolecule.comguidechem.com

Synthesis of Related Dibromothiophene-3-Functionalized Derivatives

The synthetic pathways established for 2,5-dibromothiophene derivatives can be extended to produce a range of functionalized analogs, which serve as important intermediates in materials science and medicinal chemistry.

Derivatization to 2,5-Dibromothiophene-3-carboxylic Acid and its Esters

2,5-Dibromothiophene-3-carboxylic acid is a key derivative often used in the synthesis of conducting polymers and other functional materials. lookchem.com It can be prepared through the hydrolysis of this compound under acidic or basic conditions. wikipedia.org

Esterification of 2,5-dibromothiophene-3-carboxylic acid provides another class of useful monomers. ossila.com For example, the acid can be reacted with various alcohols in the presence of coupling agents. One such method involves the use of triphenylphosphine (B44618) (TPP) and diethylazodicarboxylate (DEAD) to facilitate esterification with optically active alcohols like (R)-(-)-2-nonanol and (S)-(+)-2-nonanol. researchgate.netrsc.org This reaction proceeds under mild conditions and is effective for creating chiral polythiophene precursors. The resulting ethyl 2,5-dibromothiophene-3-carboxylate is a building block for synthesizing low bandgap polymer semiconductors. ossila.com

Table 2: Synthesis of 2,5-Dibromothiophene-3-carboxylic Acid Esters

| Reactants | Reagents | Product Type | Reference |

|---|---|---|---|

| 2,5-Dibromothiophene-3-carboxylic acid, (R)-(-)-2-nonanol | Triphenylphosphine (TPP), Diethylazodicarboxylate (DEAD) | Chiral Ester | rsc.org |

| 2,5-Dibromothiophene-3-carboxylic acid, (S)-(+)-2-nonanol | Triphenylphosphine (TPP), Diethylazodicarboxylate (DEAD) | Chiral Ester | rsc.org |

| Precursor to the ethyl ester | Not specified | Ethyl 2,5-dibromothiophene-3-carboxylate | ossila.com |

Synthesis of 2,5-Dibromothiophene-3-acetic Acid

2,5-Dibromothiophene-3-acetic acid is another important structural analog. Its synthesis is readily achieved by the direct dibromination of thiophene-3-acetic acid. A well-documented procedure involves dissolving thiophene-3-acetic acid and N-bromosuccinimide in dry dimethylformamide and stirring the mixture under a nitrogen atmosphere at room temperature in the dark for 24 hours. smolecule.com This method yields the desired product as a light yellow solid with an 86% yield after purification by column chromatography. smolecule.com An alternative approach uses elemental bromine in acetic acid, which has been reported to produce 2-(2,5-dibromothiophen-3-yl)acetic acid in 80% yield. smolecule.com

Preparation of Other Variously Substituted 2,5-Dibromothiophenes

The synthesis of variously substituted 2,5-dibromothiophenes is a critical step for the development of advanced materials and complex molecular architectures. A primary and effective method for this transformation is the direct bromination of 3-substituted thiophenes. This electrophilic substitution reaction typically proceeds with high regioselectivity, targeting the vacant and highly reactive α-positions (C2 and C5) of the thiophene ring. tandfonline.com

A particularly efficient and straightforward bromination procedure involves treating a 3-substituted thiophene with bromine (Br₂) and hydrobromic acid (HBr) in dichloromethane (CH₂Cl₂). This method provides a direct route to the desired dibrominated products at room temperature, often in excellent yields ranging from 85% to 95%. rsc.org However, the substrate scope has limitations; the reaction is not successful for thiophenes substituted with cyano or vinyl groups at the 3-position. In the case of a cyano group, bromination does not occur, while a vinyl group is also brominated under these conditions. rsc.org

The use of N-bromosuccinimide (NBS) is another common and effective reagent for the dibromination of 3-alkylthiophenes. jcu.edu.au For instance, the preparation of 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-methoxythiophene (B15367165) has been successfully achieved with high yields. chula.ac.th These halogenated intermediates are versatile building blocks for further functionalization through various cross-coupling reactions. jcu.edu.au

Table 1: Synthesis of 3-Substituted 2,5-Dibromothiophenes via Bromination

| 3-Substituent | Brominating Agent | Yield (%) | Reference |

| Hexyl | NBS | 80% | chula.ac.th |

| Methoxy | Not Specified | 56% | chula.ac.th |

| Methyl | Br₂/HBr | 90% | rsc.org |

| Phenyl | Br₂/HBr | 95% | rsc.org |

| Benzyl | Br₂/HBr | 92% | rsc.org |

Innovative Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methodologies. For the synthesis of 2,5-dibromothiophene derivatives, innovative approaches such as one-pot reaction sequences and electrochemical methods are gaining prominence.

One-pot reactions, which involve multiple sequential transformations in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. A notable example is the one-pot synthesis of 3,4-diaryl-2,5-dibromothiophenes from 3,4-diaryl-2,5-dihydrothiophenes. nih.gov

In this process, molecular bromine (Br₂) serves a dual role as both an oxidizing and a brominating agent. The reaction first involves the oxidation of the 2,5-dihydrothiophene (B159602) precursor to the aromatic thiophene ring, which is immediately followed by the electrophilic bromination at the 2- and 5-positions. This tandem oxidation-bromination sequence provides a range of 3,4-diaryl-2,5-dibromothiophenes in excellent yields, typically between 83% and 92%. nih.gov This methodology represents a highly efficient route to tetra-substituted thiophenes, which can then be used as building blocks for more complex structures via reactions like Suzuki coupling. nih.gov

Table 2: One-Pot Synthesis of 3,4-Diaryl-2,5-dibromothiophenes

| Aryl Group | Starting Material | Product | Yield (%) | Reference |

| Phenyl | 3,4-Diphenyl-2,5-dihydrothiophene | 2,5-Dibromo-3,4-diphenylthiophene | 92% | nih.gov |

| 4-Methylphenyl | 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene | 2,5-Dibromo-3,4-bis(4-methylphenyl)thiophene | 90% | nih.gov |

| 4-Methoxyphenyl | 3,4-Bis(4-methoxyphenyl)-2,5-dihydrothiophene | 2,5-Dibromo-3,4-bis(4-methoxyphenyl)thiophene | 85% | nih.gov |

| 4-Chlorophenyl | 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene | 2,5-Dibromo-3,4-bis(4-chlorophenyl)thiophene | 83% | nih.gov |

Electrochemical methods offer a powerful and sustainable alternative to conventional chemical synthesis, often avoiding the need for harsh reagents, expensive catalysts, and extreme temperatures. chemistryviews.org In the context of thiophene chemistry, electrochemical techniques have been successfully applied for both synthesis and functionalization.

An innovative approach combines electrochemical methods with bromination to functionalize the thiophene core. rsc.org This stepwise synthesis can involve the nickel-catalyzed electrochemical reduction of 3-substituted 2,5-dibromothiophenes. When this reduction is carried out in the presence of zinc salts, it selectively forms monothienylzinc species. rsc.org This process allows for the controlled functionalization at one of the bromine-bearing carbon atoms, demonstrating the utility of electrochemistry in creating valuable organometallic intermediates from dibrominated precursors. The selectivity of this reaction is crucial for the controlled synthesis of regioregular polythiophenes and other complex molecules. rsc.org

Furthermore, electrochemical bromination itself has been developed as a novel method. This can be achieved using ammonium (B1175870) bromide as the bromine source, providing a direct route to brominated thiophenes under mild, electrochemically controlled conditions. researchgate.net These methods highlight the growing importance of electro-organic synthesis in accessing functionalized heterocyclic compounds.

Table 3: Electrochemical Conversion of 3-Substituted 2,5-Dibromothiophenes to Thienylzinc Species

| 3-Substituent on Thiophene Ring | Product | Yield (%) | Reference |

| Methyl | 2-Bromo-5-(bromozincio)-3-methylthiophene | 85% | rsc.org |

| Hexyl | 2-Bromo-5-(bromozincio)-3-hexylthiophene | 90% | rsc.org |

| Phenyl | 2-Bromo-5-(bromozincio)-3-phenylthiophene | 80% | rsc.org |

Strategic Applications in Advanced Functional Materials Science

Monomer and Building Block for Conjugated Polymers and Oligomers

2,5-Dibromothiophene-3-carbonitrile serves as a critical precursor for creating complex π-conjugated systems. The bromine atoms at the 2- and 5-positions are ideal leaving groups for various metal-catalyzed cross-coupling reactions, enabling the formation of polymer backbones. Simultaneously, the potent electron-withdrawing nature of the cyano (-CN) group at the 3-position significantly influences the electronic characteristics of the resulting materials. This feature lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key strategy for designing n-type and donor-acceptor semiconductor materials.

While extensive literature exists on the polymerization of 3-substituted-2,5-dibromothiophenes, the direct homopolymerization of this compound is less commonly detailed. However, the established polymerization methodologies for its derivatives are directly applicable and provide a clear framework for its potential polymerization behavior. These methods fall into three main categories: electroreductive, oxidative, and metal-catalyzed polymerization.

Electrochemical reduction offers a powerful and clean method for polymerizing 2,5-dihalothiophenes. This technique involves the electrochemical generation of reactive species that subsequently couple to form the polymer chain. For 3-substituted-2,5-dihalothiophenes, this can be performed either as a direct, one-step process or a two-step procedure involving thienylzinc intermediates. rsc.orgresearchgate.net

In the direct, one-step approach, the polymerization is typically catalyzed by a nickel complex in an undivided electrochemical cell with a sacrificial anode (e.g., aluminum). researchgate.net The process is driven by applying a constant current, leading to the formation of the polymer as a deposit on the cathode or as particles within the solution. researchgate.net

A more controlled, two-step method involves the initial electrosynthesis of thienylzinc species from the 2,5-dihalothiophene monomer. These stable intermediates are then subjected to a metal-catalyzed cross-coupling reaction, such as a Negishi coupling, to form the polymer. researchgate.netresearchgate.net This stepwise approach allows for greater control over the polymerization process and can lead to polymers with higher regioregularity, as demonstrated with poly(3-hexylthiophene). rsc.orgresearchgate.net

Polymers synthesized via these electroreductive methods, including those with electron-withdrawing groups, typically exhibit p-doping and, in many cases, n-doping processes, making them suitable for a range of electronic applications. rsc.orgresearchgate.net

Table 1: Electroreductive Polymerization Parameters for 3-Substituted-2,5-dihalothiophenes

| Parameter | One-Step (Direct) Method | Two-Step (via Thienylzinc) Method |

| Catalyst | Nickel complexes (e.g., NiBr₂(bpy)) | Palladium complexes for coupling step |

| Anode | Sacrificial (e.g., Aluminum) | Sacrificial for zinc intermediate formation |

| Control | Less control over polymer structure | Higher control, better regioregularity |

| Key Intermediate | Transient radical anions/organonickel species | Stable thienylzinc species |

| Polymer Properties | Often forms as a deposit on the cathode | Can yield highly regioregular polymers |

Oxidative polymerization is a common and scalable method for synthesizing polythiophenes, typically employing a chemical oxidant like iron(III) chloride (FeCl₃). nih.gov The mechanism involves the oxidation of the monomer to form a radical cation. These radical cations then couple, eliminating protons, to build the polymer chain.

For thiophene (B33073) monomers bearing strong electron-withdrawing substituents, such as the nitrile group in this compound, the oxidation potential is significantly higher than for electron-rich or alkyl-substituted thiophenes. rsc.org This increased potential makes oxidative polymerization more challenging but still feasible. The functionalization with these groups tends to lower both the HOMO and LUMO energy levels of the resulting polymer. rsc.org

The reaction conditions, such as the oxidant-to-monomer ratio, solvent, and order of addition, are critical for controlling the molecular weight and properties of the final polymer. nih.gov While highly effective for many thiophene derivatives, this method generally produces polymers with lower regioregularity compared to metal-catalyzed techniques due to the possibility of non-selective coupling. nih.gov

To achieve well-defined polymer architectures, particularly head-to-tail (HT) regioregularity, metal-catalyzed cross-coupling reactions are the preferred method. These polycondensation reactions provide precise control over the C-C bond formation. The primary methods used for polymerizing 2,5-dibromothiophene (B18171) derivatives are Kumada, Stille, and Suzuki couplings.

Kumada Catalyst Transfer Polycondensation: This method involves the reaction of a thienyl Grignard reagent (formed from the dibromo-monomer and magnesium) with a nickel catalyst, such as Ni(dppp)Cl₂. It is a chain-growth mechanism that can produce highly regioregular polythiophenes. mdpi.com

Stille Cross-Coupling Polycondensation: The Stille reaction couples an organotin compound with an organohalide using a palladium catalyst (e.g., Pd(PPh₃)₄). For copolymerization, a distannylated comonomer is often reacted with the dibromothiophene monomer. mdpi.com This method is tolerant of a wide variety of functional groups, including nitriles.

Suzuki Cross-Coupling Polycondensation: The Suzuki reaction uses a boronic acid or ester derivative, which couples with the dibromothiophene monomer in the presence of a palladium catalyst and a base. This method is also widely used due to the stability and low toxicity of the organoboron reagents.

These techniques are fundamental to creating high-performance semiconducting polymers where the charge transport properties are critically dependent on the planarity and order of the polymer backbone, which is maximized through high regioregularity.

Table 2: Comparison of Metal-Catalyzed Polymerization Methods

| Method | Organometallic Reagent | Catalyst System | Key Advantages |

| Kumada | Grignard Reagent (R-MgBr) | Nickel (e.g., Ni(dppp)Cl₂) | Can achieve high regioregularity and molecular weight. |

| Stille | Organostannane (R-SnR'₃) | Palladium (e.g., Pd(PPh₃)₄) | High tolerance to various functional groups. |

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Palladium (e.g., Pd(PPh₃)₄) + Base | Stable, low-toxicity reagents; good functional group tolerance. |

A major application of this compound is in the synthesis of donor-acceptor (D-A) copolymers. In these materials, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. The this compound moiety serves as an excellent electron-poor acceptor unit due to the strong electron-withdrawing effect of the nitrile group.

By co-polymerizing this acceptor monomer with various electron-rich donor monomers (such as fluorene, carbazole, or benzodithiophene) via metal-catalyzed cross-coupling reactions, chemists can precisely tune the polymer's band gap and energy levels. nih.gov This strategy is central to the development of organic photovoltaic (OPV) materials, where the energy level alignment between the donor and acceptor components dictates device efficiency, and in organic field-effect transistors (OFETs). For example, co-polymerization with an electron-rich unit like benzodithiophene can yield D-A polymers with tunable bandgaps suitable for solar cell applications.

Creating amphiphilic or water-dispersible conjugated polymers is crucial for applications in bioelectronics, sensors, and for enabling more environmentally friendly processing from aqueous solutions. While there are no direct reports on using this compound for this purpose, two primary strategies can be envisioned.

Post-Polymerization Hydrolysis: The nitrile group on the polythiophene backbone could potentially be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) group. lumenlearning.com Carboxylic acids, in their deprotonated carboxylate form (-COO⁻), are hydrophilic and can render the polymer water-soluble or -dispersible. However, the hydrolysis of nitrile groups on a polymer backbone can be challenging, often requiring harsh acidic or basic conditions and may not proceed to completion. mdpi.com

Monomer Functionalization: A more direct and controllable approach involves modifying the monomer before polymerization. For instance, the related starting material, 2,5-dibromothiophene-3-carboxylic acid, can be esterified with hydrophilic side chains, such as ethylene (B1197577) glycol units. nih.gov Polymerization of these functionalized monomers yields polymers with built-in hydrophilic side chains, enhancing their solubility in polar solvents. This pre-functionalization strategy avoids the harsh conditions of polymer modification and provides better control over the final material's properties. nih.govmdpi.com

Synthesis of Poly(this compound) and Related Polymers

Applications in Organic Electronics and Optoelectronics

The inherent electronic characteristics of the this compound unit make it an excellent candidate for creating semiconducting materials. The bromine atoms at the 2- and 5-positions serve as convenient handles for polymerization and cross-coupling reactions, such as Suzuki or Stille coupling, enabling the construction of extended π-conjugated polymer backbones. smolecule.com The nitrile group, being strongly electron-withdrawing, allows for precise tuning of the material's energy levels (HOMO/LUMO), which is critical for efficient device performance. researchgate.net

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound as the primary emissive or transport material in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, its principal role is that of a crucial building block. smolecule.com The synthesis of more complex molecules for OLED applications often leverages thiophene derivatives. ossila.com The electronic properties conferred by the thiophene ring and the cyano group can be incorporated into larger molecular structures designed to function as host or dopant materials in the emissive layer, or as electron transport materials. Its utility lies in its ability to be integrated into donor-acceptor (D-A) structures, which are fundamental to the design of many advanced OLED materials.

Integration in Organic Field-Effect Transistors (OFETs)

The molecular structure of this compound is highly conducive to the development of materials for Organic Field-Effect Transistors (OFETs). The planarity of the thiophene ring and the influence of the cyano group promote the formation of ordered molecular packing in the solid state, which is essential for efficient charge transport. smolecule.com

Polymers derived from this building block are often designed as D-A copolymers. The electron-deficient nature of the cyanated thiophene unit can be paired with electron-rich monomers to create semiconductors with high charge carrier mobilities. For instance, a study on donor-acceptor conjugated polymers featuring a naphthalenediimide-thienothiophene backbone with a nitrile (CN) group demonstrated n-type behavior in OFETs. manchester.ac.uk While specific performance data for polymers derived directly and solely from this compound are part of ongoing research, related thiophene-based polymers have achieved remarkable ambipolar performance, with hole and electron mobilities reaching over 2.0 cm²/V·s. nih.gov The ability to engineer the polymer backbone using this versatile monomer allows for fine-tuning of the electronic characteristics to achieve high-performance p-type, n-type, or ambipolar OFETs.

Role in Organic Photovoltaic (OPV) Cells and Solar Energy Conversion

The most significant impact of this compound and its close derivatives has been in the field of Organic Photovoltaics (OPVs). Its use as a monomer enables the synthesis of donor polymers with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is crucial for achieving high open-circuit voltages (Voc) in solar cells.

Research has shown that polymers incorporating cyanated thiophene units exhibit excellent photovoltaic performance. For example, a polymer synthesized from a cyanoacrylate-substituted thiophene unit, when paired with a non-fullerene acceptor, achieved a power conversion efficiency (PCE) of 11.90%. smolecule.com In another study, monomers of this compound were used to create a polythiophene donor polymer (PT-CN) which, when blended with the acceptor IT-4F, demonstrated the successful application of this building block. researchgate.net Furthermore, polymers such as PTQ2, which are derived from the related ethyl 2,5-dibromothiophene-3-carboxylate, have been used in devices achieving efficiencies of over 15%. ossila.com These results underscore the effectiveness of using the cyanated and carboxylated dibromothiophene scaffold to create high-performance materials for solar energy conversion.

The table below summarizes the performance of various OPV devices that utilize donor polymers derived from this compound or its closely related ester/acid analogues.

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PY-2TQ Derivative | Y6 | 0.86 | 20.1 | 68.9 | 11.90 |

| PTQ2 | ITIC | 0.91 | 16.5 | 71.0 | 10.6 |

| PBDB-TF-T1 | IT-4F | 0.88 | 24.9 | 71.0 | 15.5 |

Data compiled from various research findings. smolecule.comossila.com

Investigation of Charge Transport and Molecular Packing within Polymeric Films

The performance of organic electronic devices is critically dependent on the molecular packing and charge transport characteristics of the semiconducting polymer film. The inclusion of the this compound monomer provides distinct advantages in this regard. The strong dipole moment of the cyano group can lead to favorable intermolecular dipole-dipole interactions, which promote a more ordered and tighter molecular packing. researchgate.net

This enhanced order facilitates efficient intermolecular charge hopping. The inherent planarity of the thiophene ring contributes to strong π-π stacking, creating effective pathways for charge carriers to move through the material. smolecule.com Studies on the morphology of related polymer films have shown that factors such as side-chain length and polymer molecular weight significantly influence the degree of crystallinity and the orientation of the polymer chains, which in turn directly impacts charge carrier mobility. mdpi.comnist.gov Therefore, the use of this compound not only allows for electronic tuning but also provides a structural motif that encourages the self-assembly of polymer chains into well-ordered microstructures essential for superior charge transport.

Fabrication of Novel Functional Architectures

Beyond planar electronic devices, this compound is a valuable building block for creating three-dimensional functional materials with unique properties and applications.

Synthesis of Conjugated Microporous Polymers (CMPs)

Conjugated Microporous Polymers (CMPs) are a class of materials that combine extended π-conjugation with a permanent porous network structure. These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of CMPs is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, which couples aryl halides with terminal alkynes. google.comnih.govwikipedia.org

Given its two reactive bromine sites, this compound is an ideal monomer for this type of polymerization. By reacting it with multi-topic alkyne linkers (e.g., 1,3,5-triethynylbenzene), a rigid, cross-linked, and porous 3D network can be constructed. google.comresearchgate.net The resulting CMP would feature the electronic characteristics of the cyanated thiophene unit distributed throughout its high-surface-area framework. While the direct use of this specific nitrile has been explored conceptually, analogous monomers like 2,5-dibromothiophene have been successfully used to build up graphene-based two-dimensional conjugated microporous polymers. google.com These materials exhibit high thermal stability and can be transformed into carbon materials with high yields, demonstrating the potential of using functionalized dibromothiophenes to create robust, porous architectures for a range of advanced applications. google.com

Formation of Fluorescent Nanoparticles and Advanced Photonic Materials

The strategic placement of bromo- and cyano- functionalities on the thiophene ring makes this compound a molecule of interest for the synthesis of advanced functional materials. The bromine atoms at the 2- and 5-positions serve as reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, which are fundamental methods for constructing π-conjugated polymer backbones. mdpi.com The cyano group at the 3-position acts as a potent electron-withdrawing group, which can be used to tune the polymer's electronic and photophysical properties, including its fluorescence. nih.gov

While direct reports on the synthesis of fluorescent nanoparticles from this compound are not prevalent in the literature, extensive research on the closely related analogue, 2,5-Dibromothiophene-3-carboxylic acid , provides a clear blueprint for this application. This analogue has been successfully employed to create amphiphilic copolymers that self-assemble into fluorescent nanoparticles in aqueous environments. tandfonline.comrevmaterialeplastice.ro

Synthesis of Amphiphilic (Oligo)thiophenes

The primary strategy involves the "macromonomer technique." revmaterialeplastice.romdpi.com In this approach, the dibromothiophene core is first functionalized with hydrophilic side chains before polymerization.

Functionalization: 2,5-Dibromothiophene-3-carboxylic acid is chemically bonded to hydrophilic polymers, most commonly poly(ethylene glycol) (PEG), through an esterification reaction. tandfonline.comnih.gov This creates a "macromonomer" that has a hydrophobic thiophene head and a hydrophilic PEG tail, rendering the entire molecule amphiphilic.

Polymerization: These macromonomers are then subjected to polymerization, typically a Suzuki polycondensation, reacting with a comonomer like 2,5-thiophenediboronic acid. revmaterialeplastice.ro This process links the thiophene units together to form a polythiophene main chain decorated with PEG side chains, often described as a "hairy-rod" architecture. revmaterialeplastice.ro

By varying the length of the PEG chains (e.g., PEG 1000 or PEG 2000), researchers can precisely control the hydrophilic-lipophilic balance of the resulting copolymers, which influences their self-assembly behavior. tandfonline.com

Self-Assembly into Fluorescent Nanoparticles

The amphiphilic nature of these PEG-functionalized polythiophenes and oligothiophenes drives their self-assembly in water. tandfonline.com The hydrophobic polythiophene backbones aggregate to form a core, which is fluorescent, while the hydrophilic PEG chains form a shell that interfaces with the aqueous solution. This process results in the spontaneous formation of stable, water-dispersible fluorescent nanoparticles (FNPs). tandfonline.comrevmaterialeplastice.ro

The size and morphology of these nanoparticles can be assessed using techniques such as Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM). Research has shown that polymers derived from 2,5-dibromothiophene-3-carboxylic acid and PEG can form nanoparticles with diameters ranging from tens to over a hundred nanometers. revmaterialeplastice.rocore.ac.uk For example, one study reported that a polymer with PEG 2000 side chains formed nanoparticles with a diameter of 45 nm in solution. core.ac.uk

Photophysical Properties

The resulting nanoparticles exhibit distinct photophysical properties inherited from the conjugated polythiophene core. They show characteristic absorption and emission spectra that are influenced by the polymer structure and the solvent environment. The incorporation of electron-withdrawing groups, such as the ester linkage derived from the carboxylic acid, can modulate the energy levels (HOMO/LUMO) and the resulting band gap of the material. nih.gov

Similarly, the cyano group in this compound is known to lower the HOMO level in conjugated polymers, which is a key strategy for developing materials for organic solar cells. nih.gov Copolymers incorporating 3-cyanothiophene have demonstrated unique photophysical properties, including broad absorption spectra. bohrium.comchinesechemsoc.org This suggests that polymers derived from this compound would likely possess tunable fluorescent properties suitable for advanced photonic applications, even though their self-assembly into nanoparticles is a less explored area.

The table below summarizes the properties of fluorescent oligomers synthesized from the carboxylic acid analogue, highlighting the typical photophysical data obtained for such materials.

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] | Quantum Yield (ΦF) |

| 7T1 (PEG 1000) | 436 | 547 | 111 | 0.04 |

| 7T2 (PEG 2000) | 436 | 550 | 114 | 0.03 |

| Data derived from α-septithiophenes synthesized using a 2,5-dibromothiophene-3-carboxylic acid and PEG building block. tandfonline.com |

This research demonstrates a robust and versatile platform for creating fluorescent nanomaterials. By starting with 3-substituted-2,5-dibromothiophenes, it is possible to synthesize functional polymers whose properties can be tailored through the choice of the side-chain and subsequent self-assembly into nanoparticles for applications in photonics and bio-imaging.

Theoretical and Computational Investigations of 2,5 Dibromothiophene 3 Carbonitrile Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2,5-dibromothiophene-3-carbonitrile.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of this compound. DFT calculations can determine the electron density distribution, which is crucial for understanding the molecule's reactivity. For instance, these calculations can predict that the 2- and 5-positions of the thiophene (B33073) ring are more susceptible to electrophilic attack due to resonance stabilization influenced by the electron-withdrawing cyano group. This theoretical insight is invaluable for optimizing synthetic procedures, such as regioselective bromination.

Furthermore, DFT calculations are used to predict various molecular parameters. The molecular formula of this compound is C₅HBr₂NS, with a molecular weight of 266.94 g/mol . Computational models can also predict properties like the collision cross-section for different adducts of the molecule. uni.lu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅HBr₂NS | |

| Molecular Weight | 266.94 g/mol | |

| Predicted XlogP | 3.4 | uni.lu |

| Monoisotopic Mass | 264.81964 Da | uni.lu |

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and chemical activity. researchgate.net

For a related thiophene-based molecule, DFT calculations revealed a HOMO-LUMO gap of 3.1896 eV, indicating a relatively soft, unstable, and reactive compound. researchgate.net A smaller energy gap facilitates the movement of electrons from the ground state to an excited state. researchgate.net In polymers incorporating units derived from this compound, the HOMO and LUMO energy levels are crucial for their application in organic solar cells. For instance, the polymer PT-CN, which contains this unit, was found to have a HOMO energy level of -5.15 eV and a LUMO energy level of -3.35 eV. researchgate.net These energy levels are critical for efficient charge separation and transport in photovoltaic devices. researchgate.net

| Polymer | HOMO Energy (eV) | LUMO Energy (eV) | Source |

|---|---|---|---|

| PT-CN | -5.15 | -3.35 | researchgate.net |

| PT-2CN | -5.21 | Not specified | researchgate.net |

Computational studies provide significant insights into charge transfer phenomena within molecules and materials containing the this compound moiety. The presence of the electron-withdrawing cyano group significantly influences the intramolecular charge transfer (ICT) characteristics of polymers derived from this compound. chinesechemsoc.org This ICT can lead to broader light absorption and enhanced light-harvesting properties, which are beneficial for photovoltaic applications. chinesechemsoc.org

Theoretical calculations, such as those performed using DFT and time-dependent DFT (TD-DFT), can model the geometry and frontier orbitals of these polymers to understand the nature of their excited states and charge transfer characteristics. chinesechemsoc.org For example, in charge transfer complexes involving thiophene derivatives, a smaller HOMO-LUMO energy gap is indicative of easier charge transfer interactions within the molecule. bohrium.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound. For instance, DFT calculations can be used to predict the regioselectivity of bromination reactions on thiophene-carbonitrile systems by analyzing the electron density distribution. These calculations can help rationalize why certain positions on the thiophene ring are more reactive towards electrophiles.

Furthermore, computational studies can be employed to understand the underlying mechanisms of polymerization reactions. For example, in the synthesis of copolymers for solar cells, understanding the reaction pathways and the influence of different conjugated side groups is essential for designing materials with desired properties. researchgate.net

Molecular Modeling and Simulation of Material Properties

Molecular modeling and simulation are powerful techniques for predicting the material properties of systems based on this compound, particularly their solid-state organization and potential for forming ordered structures.

The solid-state organization of molecules is critical for the performance of organic electronic materials. Theoretical studies have shown that the introduction of cyano groups can significantly enhance π-electron delocalization and promote efficient π-stacking, which are crucial for good charge transport properties. researchgate.net The strong polarity of the cyano group can also lead to strong dipole-dipole interactions, which promote orderly molecular packing. researchgate.net

X-ray diffraction studies on a series of 2,5-dibromo-3-R-thiophenes have revealed that Br···Br halogen bonds are important structure-directing interactions. acs.org These interactions can lead to different packing patterns, such as chains, zigzag arrays, or rhombic assemblies. acs.org DFT calculations have been used to evaluate the strength of these halogen bonds, with energies typically ranging from 0.5 to 2.2 kcal/mol. acs.org Understanding and predicting these packing patterns through molecular modeling is essential for designing materials with optimized solid-state properties for applications in organic electronics. upc.edu

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

Theoretical and computational studies have provided significant insights into the non-covalent interactions governing the crystal structures of systems derived from 2,5-dibromothiophene (B18171). A primary focus of this research has been the competition between hydrogen bonding (HB) and halogen bonding (HaB), particularly in derivatives of 2,5-dibromothiophene-3-carboxylic acid, such as its amides, esters, and hydrazides. bohrium.comresearchgate.netacs.org

Analysis of crystal structures, supported by theoretical calculations, reveals a distinct preference in these systems. acs.org It has been consistently found that the oxygen atom of a carbonyl group is a key participant in these interactions. researchgate.netresearchgate.net However, when acidic protons from amide moieties are available, the formation of a traditional N-H···O hydrogen bond is strongly preferred over a Br···O halogen bond. researchgate.netresearchgate.netconsensus.app This preference highlights the relative strengths and geometric constraints of these competing interactions within the crystal lattice.

| Interaction Type | Donor Group | Acceptor Atom | Description | Observed Preference |

|---|---|---|---|---|

| Hydrogen Bond (HB) | Amide (N-H) | Carbonyl Oxygen (C=O) | A strong, classical hydrogen bond forming a stable ring motif. researchgate.netacs.org | Preferred over Halogen Bonding when both are possible. researchgate.netresearchgate.netconsensus.app |

| Halogen Bond (HaB) | C-Br | Carbonyl Oxygen (C=O) | A weaker, directional interaction involving the electrophilic region of the bromine atom. researchgate.netresearchgate.net | Observed, but secondary to Hydrogen Bonding with the same acceptor. researchgate.net |

| π–π Interactions | Thiophene/Aromatic Rings | Thiophene/Aromatic Rings | Stacking interactions that contribute to the stability of the 3D crystal network. bohrium.comacs.org | Complements HB and HaB in crystal packing. acs.org |

Conformational Analysis and Polymer Chain Dynamics

The conformational properties of this compound and its derivatives are of significant interest, primarily because these molecules serve as fundamental building blocks, or monomers, for the synthesis of conductive polythiophenes. mdpi.comrevmaterialeplastice.ro The specific substitution pattern and the resulting conformation of the monomer unit directly influence the structure and properties of the final polymer chain.

Derivatives such as 2,5-dibromothiophene-3-carboxylic acid are utilized to create functional macromonomers. mdpi.comrevmaterialeplastice.ro For instance, this acid has been condensed with polyethylene (B3416737) glycol (PEG) to synthesize amphiphilic macromonomers. revmaterialeplastice.ro These monomers are then subjected to polymerization reactions, such as dehalogenative polycondensation, to yield "hairy-rod" polythiophenes with PEG side chains. revmaterialeplastice.ro The conformation of the thiophene ring and the flexibility of the side chains are critical for the self-assembly and electronic properties of these polymers.

| Monomer Precursor | Polymerization Method | Resulting Polymer Type | Key Findings/Applications |

|---|---|---|---|

| 2,5-Dibromothiophene-3-carboxylic acid | Condensation with PEG, followed by dehalogenative polycondensation. revmaterialeplastice.ro | Amphiphilic "hairy-rod" polythiophene with PEG side chains. revmaterialeplastice.ro | Forms water-self-dispersible fluorescent nanoparticles; structure confirmed by ¹H-NMR and FT-IR. revmaterialeplastice.ro |

| 2,5-Dibromothiophene-3-carboxylic acid | Coupling with chiral alcohols, followed by Stille polycondensation. mdpi.com | Chiral polythiophenes. mdpi.com | Investigated for chiral aggregation using CD spectroscopy. mdpi.com |

| 2,5-Dibromothiophene-3-acetic acid | Coupling with functionalized alcohols, followed by debrominative polycondensation. mdpi.com | Polythiophenes with liquid crystalline side chains. mdpi.com | Designed for applications in materials science requiring ordered structures. mdpi.com |

Structure Property Relationships and Rational Design Principles

Influence of Substituents on the Electronic and Reactive Characteristics of 2,5-Dibromothiophene-3-carbonitrile Monomers

The specific arrangement of functional groups on the this compound monomer is fundamental to its utility. Each substituent—the two bromine atoms and the nitrile group—plays a distinct role in modulating the electronic properties and reactivity of the thiophene (B33073) ring.

The thiophene ring itself forms the core of the conjugated system. The bromine atoms at the 2 and 5 positions are crucial reactive sites, enabling polymerization through various cross-coupling reactions. cymitquimica.com Their presence enhances the monomer's reactivity, facilitating the formation of polythiophene chains. cymitquimica.com

| Substituent | Position | Function | Effect on Monomer Properties |

| Bromine | 2 | Reactive Site | Enables polymerization via cross-coupling reactions. |

| Nitrile (-CN) | 3 | Electron-Withdrawing Group | Lowers electron density of the thiophene ring; modifies HOMO/LUMO energy levels; increases polarity. |

| Bromine | 5 | Reactive Site | Enables polymerization via cross-coupling reactions. |

Impact of Regiochemistry on the Performance and Morphology of Conjugated Polythiophene Materials

When monomers like this compound polymerize, the orientation of each unit relative to the next has a profound impact on the final material's properties. This orientation, known as regiochemistry, is a critical factor in determining the polymer's morphology and, consequently, its electronic performance.

The primary forms of regiochemistry in polythiophenes are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. A high degree of head-to-tail regioregularity is paramount for achieving high-performance materials. nih.gov HT coupling results in a polymer with a more planar backbone. This planarity allows individual polymer chains to pack together closely and form well-ordered, crystalline structures, often described as lamellar stacking or π-stacking. nih.govresearchgate.net This ordered morphology is essential for efficient charge transport, as it facilitates the movement of charge carriers both along a single polymer chain (intrachain) and between adjacent chains (interchain). acs.org

In contrast, regioirregular polymers, which contain a random mix of HT, HH, and TT linkages, have a more twisted and disordered structure. This disorder disrupts the π-conjugation along the backbone and prevents the chains from packing effectively, leading to an amorphous morphology. nih.gov The consequence is significantly poorer electronic performance, as the charge carriers are hindered by the disordered structure. stanford.edu Studies have shown that the charge carrier mobility in regioregular poly(3-alkylthiophenes) is substantially higher than in their regioirregular counterparts. nih.gov The deliberate synthesis of regioregular polymers is therefore a key strategy for developing efficient organic electronic devices. nih.govresearchgate.net

| Property | Regioregular (Head-to-Tail) Polythiophene | Regioirregular Polythiophene |

| Chain Conformation | Planar | Twisted, Sterically hindered |

| Morphology | Ordered, Crystalline, Lamellar π-stacking | Disordered, Amorphous |

| Effective Conjugation | High | Low, disrupted by twisting |

| Charge Carrier Mobility | High | Low |

| Device Performance | Superior | Inferior |

Strategies for Tailoring Optoelectronic Properties through Molecular Design

The optoelectronic properties of conjugated polymers can be precisely controlled through strategic molecular design. By modifying the structure of the monomer or the resulting polymer, chemists can tune properties such as the band gap, absorption spectrum, and charge carrier mobility to suit specific applications like solar cells, transistors, and light-emitting diodes. tandfonline.com

One key strategy is backbone modification . Introducing different atoms or functional groups directly into the polymer backbone can enforce planarity and alter electronic characteristics. For example, the fluorination of the polythiophene backbone has been shown to result in a more planar, rod-like single-chain conformation, which promotes the formation of highly ordered aggregates and influences excitonic coupling. nih.gov

A second powerful approach is side-chain engineering . While side chains are often added to improve solubility, their structure and placement can also dramatically affect the polymer's morphology and electronic properties. nih.govtandfonline.com The length, branching, and functional groups on the side chains influence how the polymer chains pack in the solid state. As demonstrated in some studies, simply relocating side chains from one position to another on the thiophene ring can reduce backbone disorder, enable closer π-stacking, and significantly increase hole mobility. nih.gov

A third major strategy involves creating donor-acceptor (D-A) copolymers . This approach involves polymerizing two different types of monomers: one that is electron-donating and one that is electron-accepting. The alternating arrangement of these units along the polymer backbone lowers the material's band gap, allowing it to absorb light at longer wavelengths. A monomer like this compound, with its strong electron-withdrawing nitrile group, is an ideal candidate to act as an acceptor unit in such a D-A polymer architecture. taylorfrancis.com

| Design Strategy | Method | Effect on Polymer Properties |

| Backbone Modification | Incorporating atoms like fluorine directly into the polymer backbone. | Enforces backbone planarity, enhances structural ordering, modifies electronic coupling. |

| Side-Chain Engineering | Altering the length, structure, or position of side chains on the monomer. | Controls solubility, influences interchain packing and morphology, tunes electronic properties. |

| Donor-Acceptor (D-A) Copolymers | Alternating electron-donating and electron-accepting monomers in the polymer chain. | Narrows the optical band gap, shifts absorption to longer wavelengths, tunes HOMO/LUMO levels. |

Emerging Research Avenues and Future Outlook

Development of Sustainable and Economically Viable Synthetic Routes

The industrial and academic demand for thiophene (B33073) derivatives, including 2,5-Dibromothiophene-3-carbonitrile, necessitates the development of synthetic protocols that are not only efficient but also environmentally benign and cost-effective. Traditional methods for synthesizing substituted thiophenes often rely on hazardous reagents, harsh reaction conditions, and multi-step procedures that generate significant waste. Current research is focused on aligning the synthesis of these valuable compounds with the principles of green chemistry.

Key strategies being explored include:

Solvent-Free and Alternative Solvent Systems: A significant environmental impact of chemical synthesis comes from solvent use and disposal. Researchers are exploring solvent-free reaction conditions, which can be achieved using heterogeneous catalysts. ua.es Additionally, green solvents such as water, deep eutectic solvents (DESs), and ionic liquids are being investigated as replacements for conventional volatile organic compounds like DMF and chlorinated hydrocarbons. rsc.orgrsc.org For instance, palladium-catalyzed direct C–H arylation of thiophene derivatives has been successfully performed in water, demonstrating a path to greener synthesis for related building blocks. rsc.org

Catalytic Innovations: The development of more efficient and reusable catalysts is crucial. Heterogeneous catalysts, such as functionalized imidazolium (B1220033) salts, are gaining traction as they can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. ua.es For the synthesis of thiophene precursors, palladium-catalyzed cross-coupling reactions like Suzuki and Stille are common, and optimizing these with lower catalyst loading and milder conditions is an ongoing goal. nih.gov

Process Intensification: Techniques like microwave-assisted synthesis are being employed to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. elsevierpure.com This approach not only saves energy but can also minimize the formation of byproducts.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of atoms from the reactants into the final product. Direct heteroarylation polymerization (DHAP) is one such method that avoids the pre-functionalization steps required in traditional cross-coupling reactions, thus improving atom economy and reducing the number of synthetic steps. elsevierpure.com

The synthesis of this compound itself, typically achieved through the bromination of 3-cyanothiophene, can be improved by using safer brominating agents than elemental bromine and by optimizing reaction conditions to maximize regioselectivity and yield, thereby minimizing purification efforts. researchgate.net

Exploration of Novel Functional Materials and Device Architectures based on this compound

The true potential of this compound is realized when it is used as a monomer to construct larger, functional π-conjugated systems. Its electron-deficient nature, enhanced by the cyano group, makes it an excellent building block for donor-acceptor (D-A) copolymers, which are central to the field of organic electronics.

Recent research has demonstrated that introducing cyanated thiophene units into polymer backbones is an effective strategy for developing high-performance OSCs. For example, random terpolymers incorporating 3-cyanothiophene have been shown to achieve high efficiencies, highlighting the tunability afforded by this monomer. elsevierpure.comresearchgate.net

| Polymer Name | Donor Monomer(s) | Acceptor Monomer | Device Performance (PCE) | Reference |

| PT-CN | PTVT-T | 3-cyanothiophene | >17% | researchgate.net |

| PT-2CN | PTVT-T | 3,4-dicyanothiophene | >17% | researchgate.net |

| PACTs | 3-alkylthiophene | 3-cyanothiophene | Not specified | elsevierpure.com |

| PB3TCN-C66 | 3,4-dicyanothiophene | Benzo[1,2-b:4,5-b']dithiophene | Not specified | researchgate.net |

Organic Field-Effect Transistors (OFETs): The same principles that make this compound derivatives suitable for OSCs also apply to OFETs. The ability to create well-defined, regioregular polymers allows for efficient intermolecular π-π stacking, which is crucial for charge transport. Derivatives of 2,5-dibromothiophene (B18171) have been used to synthesize p-type semiconducting layers in OFETs, with charge carrier mobilities being a key performance metric. researchgate.net The ordered packing of these thiophene-based polymers in thin films facilitates the movement of charge carriers, enabling the transistor to function effectively.

Future research will likely focus on creating novel device architectures that can fully exploit the properties of these materials. This includes the development of all-polymer solar cells, tandem solar cells, and flexible electronic devices where the processability and mechanical properties of these polymers are significant advantages.

Advanced Computational Approaches for Predictive Materials Design

The trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational methods are becoming indispensable tools for accelerating the design and discovery of new functional materials based on this compound.

Density Functional Theory (DFT): DFT calculations are widely used to predict the properties of molecules and polymers before they are synthesized. rsc.orgnih.gov For thiophene-based materials, DFT is employed to:

Predict Molecular Geometries: Determine the most stable three-dimensional structure of a molecule.

Calculate Electronic Properties: Estimate the HOMO and LUMO energy levels, the energy gap (Eg), and the distribution of electron density. co-ac.comresearchgate.net These calculations are vital for predicting the potential performance of a material in an OSC or OFET. For instance, the calculated HOMO/LUMO levels of a donor polymer can be compared with those of an acceptor molecule to ensure efficient charge transfer. researchgate.net

Understand Reaction Mechanisms: Computational studies can provide insights into the regioselectivity of reactions, such as explaining why bromination occurs at the 2- and 5-positions of the thiophene ring.

Analyze Intermolecular Interactions: Methods like Hirshfeld surface analysis can be used to understand the non-covalent interactions that govern how molecules pack in the solid state, which is critical for charge transport. nih.gov

| Computational Method | Application in Thiophene Derivative Research | Key Insights |

| DFT/TD-DFT | Calculation of electronic and optical properties (HOMO, LUMO, Eg, absorption spectra). co-ac.com | Prediction of photovoltaic performance, rationalization of structure-property relationships. |

| DFT/B3LYP | Optimization of molecular structures and calculation of geometric parameters. nih.govmdpi.com | Correlation of theoretical structures with experimental X-ray data; understanding reactivity. |

| Hirshfeld Analysis | Analysis of non-covalent interactions in crystal packing. nih.gov | Identification of key interactions (e.g., H-bonding, π-stacking) that control solid-state morphology. |

| Fukui Function Analysis | Identification of reactive sites for electrophilic and nucleophilic attack. nih.gov | Prediction of chemical selectivity and reaction outcomes. |

Machine Learning (ML) and AI: A newer frontier in materials design is the application of machine learning and artificial intelligence. By training algorithms on large datasets of existing materials and their properties, ML models can rapidly screen vast virtual libraries of new candidate molecules. researchgate.netbit.edu.cn This "inverse design" approach starts with the desired property (e.g., a specific energy gap or high charge mobility) and works backward to predict the molecular structure that would exhibit it. youtube.com For complex systems like conjugated polymers, where small structural changes can lead to large changes in performance, ML offers a powerful tool to navigate the immense chemical space and identify promising new derivatives of this compound for synthesis and testing. researchgate.netarxiv.org

The synergy between predictive computational modeling and targeted, sustainable synthesis promises to accelerate the development of next-generation organic electronic materials, with this compound continuing to be a central player in this exciting field.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-Dibromothiophene-3-carbonitrile, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via halogenation of thiophene precursors. For example, bromination of 3-cyanothiophene derivatives using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like DCM or DMF. Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., Lewis acids) to minimize side products .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography with hexane/ethyl acetate gradients .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : H NMR (CDCl₃) shows aromatic proton signals at δ 7.2–7.8 ppm, with coupling constants indicating bromine substituents. C NMR confirms the cyano group at ~115 ppm .

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 600–800 cm⁻¹ (C-Br) .

- X-ray Crystallography : Used to confirm regioselectivity of bromination and molecular geometry (e.g., dihedral angles between substituents) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in thiophene-carbonitrile systems?

- Methodology : Computational studies (DFT) predict electron density distribution, showing higher reactivity at the 2- and 5-positions due to resonance stabilization from the electron-withdrawing cyano group. Experimental validation involves competitive reactions with deuterated analogs or kinetic isotope effects .

- Contradictions : Some studies report unexpected bromination at the 4-position under radical conditions; this requires analysis of reaction pathways (e.g., electrophilic vs. radical mechanisms) .

Q. How can conflicting spectroscopic data from different synthesis batches be resolved?

- Methodology :

- Hypothesis Testing : Compare batches using high-resolution MS to detect isotopic patterns or impurities.

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to distinguish positional isomers. For example, NOE correlations can confirm spatial proximity of bromine substituents .

- Case Study : A 2023 study resolved conflicting H NMR data for a similar compound by correlating crystallographic data with solvent-induced shifts .

Q. What strategies improve the yield of this compound in scalable syntheses?

- Methodology :

- Batch vs. Flow Chemistry : Flow systems enhance heat transfer and reduce decomposition.

- Catalytic Systems : Use Pd catalysts for directed C-H bromination, achieving >80% yield with reduced bromine waste .

- Table : Comparison of Methods

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Classical Br₂/DCM | 65 | 90 | |

| NBS/Lewis Acid | 78 | 95 | |

| Pd-Catalyzed | 85 | 98 |

Application-Driven Questions

Q. How is this compound utilized as a building block in heterocyclic chemistry?

- Methodology : The compound undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl systems or Stille couplings for functionalized thiophenes. Its cyano group facilitates nucleophilic substitution for generating amines or amides .

- Example : A 2021 study synthesized anticancer agents by coupling the compound with indole boronic acids, followed by cyano-group hydrolysis to carboxylic acids .

Q. What role does this compound play in materials science?

- Methodology : Its electron-deficient structure makes it a candidate for organic semiconductors. UV-Vis and cyclic voltammetry studies show a bandgap of ~3.1 eV and reversible reduction peaks at -1.2 V (vs. Ag/AgCl), indicating n-type semiconductor potential .

Ethical and Safety Considerations

- Handling Precautions : Use fume hoods due to bromine volatility. Avoid pyrophoric reagents in large-scale reactions .

- Waste Management : Neutralize brominated byproducts with NaHSO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。